![molecular formula C18H24ClN3O3 B2356101 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-cycloheptylacetamide CAS No. 672949-07-4](/img/structure/B2356101.png)
2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-cycloheptylacetamide
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Description
2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-cycloheptylacetamide is a useful research compound. Its molecular formula is C18H24ClN3O3 and its molecular weight is 365.86. The purity is usually 95%.
The exact mass of the compound 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-cycloheptylacetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-cycloheptylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-cycloheptylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihistaminic and Antagonist Activities
1,2,4-oxadiazoles, including compounds similar to the specified chemical, have been investigated for their potential as histamine H3 receptor antagonists. These compounds, such as GR175737, exhibit potent, selective, and orally active antagonist properties, with central penetration abilities (Clitherow et al., 1996).
Cytotoxic Activities
Research on quinazolinone-1,3,4-oxadiazole derivatives, sharing structural similarities, demonstrates significant cytotoxic activity against cancer cell lines like MCF-7 and HeLa, indicating potential applications in cancer therapy (Hassanzadeh et al., 2019).
Enzyme Inhibition
Studies on compounds derived from similar structures show notable anti-lipase and anti-α-glucosidase activities. These findings suggest potential therapeutic applications in treating conditions like obesity and diabetes (Bekircan et al., 2015).
Antibacterial Properties
Research indicates that derivatives of 1,2,4-oxadiazoles, including those with chlorophenyl groups, possess moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, suggesting their potential as antibacterial agents (Desai et al., 2008).
Antimicrobial and Anticancer Potential
Novel heterocyclic compounds containing 1,3-oxazole and 1,2,4-oxadiazole moieties have shown promising results in antimicrobial and anticancer activities. These compounds exhibit significant effects against pathogenic strains and certain cancer cell lines (Katariya et al., 2021).
properties
IUPAC Name |
2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-cycloheptylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O3/c1-21-18(24)22(15-10-8-13(19)9-11-15)17(25-21)12-16(23)20-14-6-4-2-3-5-7-14/h8-11,14,17H,2-7,12H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGHXICXHIHHSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(O1)CC(=O)NC2CCCCCC2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-cycloheptylacetamide |
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